4'-Benzyloxy-2-bromopropiophenone
Overview
Description
4’-Benzyloxy-2-bromopropiophenone is a chemical compound with the molecular formula C16H15BrO2 and a molecular weight of 319.19 g/mol . It is characterized by its white crystalline powder form and is known for its role as an intermediate in the synthesis of various pharmaceutical compounds . The compound is also referred to by its IUPAC name, 1-[4-(benzyloxy)phenyl]-2-bromopropan-1-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Benzyloxy-2-bromopropiophenone typically involves the bromination of 4’-benzyloxypropiophenone. This reaction is carried out using bromine in the presence of a suitable solvent such as methylene chloride . The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent side reactions.
Industrial Production Methods: In industrial settings, the production of 4’-Benzyloxy-2-bromopropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Benzyloxy-2-bromopropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce alcohols and carboxylic acids, respectively .
Scientific Research Applications
4’-Benzyloxy-2-bromopropiophenone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4’-Benzyloxy-2-bromopropiophenone involves its interaction with specific molecular targets and pathways. As an intermediate, it participates in various chemical reactions that lead to the formation of active pharmaceutical ingredients. The bromine atom in the compound plays a crucial role in facilitating these reactions by acting as a leaving group in substitution reactions .
Comparison with Similar Compounds
4’-Benzyloxy-2-bromopropiophenone can be compared with other similar compounds such as:
4’-Benzyloxypropiophenone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4’-methoxyacetophenone: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and applications.
4’-Benzyloxy-α-bromopropiophenone: Similar structure but with variations in the position of the bromine atom.
These comparisons highlight the unique reactivity and applications of 4’-Benzyloxy-2-bromopropiophenone, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-bromo-1-(4-phenylmethoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-12(17)16(18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQLSCUJBXFBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245048 | |
Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35081-45-9 | |
Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35081-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Benzyloxy-2-bromopropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035081459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35081-45-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1-[4-(phenylmethoxy)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-benzyloxy-2-bromopropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4'-benzyloxy-2-bromopropiophenone in the synthesis of Bazedoxifene acetate?
A1: this compound serves as a crucial starting material in the synthesis of Bazedoxifene acetate. It reacts with 4-benzyloxyaniline hydrochloride to form the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone. This intermediate then undergoes cyclization to yield 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, which is further modified to obtain Bazedoxifene acetate [].
Q2: Why is the isolation of the intermediate, N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone, important in this synthesis?
A2: Isolating the intermediate N-(4-benzyloxyphenyl)-α-amino-4-benzyloxypropiophenone in its solid form is crucial for obtaining high-purity 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole []. This high purity is essential for the subsequent steps in the synthesis of Bazedoxifene acetate and ultimately contributes to the quality of the final product.
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